1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid
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Overview
Description
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid is a synthetic organic compound belonging to the indene family. This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylic acid functional group on the indene ring system. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 6-chloro-2,3-dihydro-1H-indene.
Amination: The chloro group is substituted with an amino group using reagents such as ammonia or amines under suitable conditions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Chemical Reactions Analysis
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions or alkoxides, to form different derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The amino and carboxylic acid groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The chloro substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
1-Amino-6-chloro-2,3-dihydro-1H-indene-1-carboxylic acid can be compared with other similar compounds, such as:
1-Amino-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid: Lacks the amino group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
1-Amino-6-chloro-2,3-dihydro-1H-indene: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
The presence of both the amino and carboxylic acid groups, along with the chloro substituent, makes this compound unique in its chemical and biological properties.
Properties
Molecular Formula |
C10H10ClNO2 |
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Molecular Weight |
211.64 g/mol |
IUPAC Name |
1-amino-6-chloro-2,3-dihydroindene-1-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO2/c11-7-2-1-6-3-4-10(12,9(13)14)8(6)5-7/h1-2,5H,3-4,12H2,(H,13,14) |
InChI Key |
VIPJZRXSFZZZNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)Cl)(C(=O)O)N |
Origin of Product |
United States |
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